Butyramide, 2-ethyl-2-(2-propynyl)thio-
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Overview
Description
Butyramide, 2-ethyl-2-(2-propynyl)thio- is a chemical compound with the molecular formula C₉H₁₅NOS It is a derivative of butyramide, where the butyramide structure is modified with an ethyl and a propynylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyramide, 2-ethyl-2-(2-propynyl)thio- can be achieved through several methods:
Catalytic Hydration of Butyronitrile:
Reaction of Butyryl Chloride with Ammonium Salts: Butyryl chloride reacts with ammonium salts to form butyramide, which is then modified with the ethyl and propynylthio groups.
Reduction of Butyraldoxime: Butyraldoxime is reduced to butyramide, and subsequent reactions introduce the ethyl and propynylthio groups.
Industrial Production Methods
Industrial production of Butyramide, 2-ethyl-2-(2-propynyl)thio- typically involves large-scale synthesis using the above methods, optimized for yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Butyramide, 2-ethyl-2-(2-propynyl)thio- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to the corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the propynylthio group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted butyramide derivatives.
Scientific Research Applications
Butyramide, 2-ethyl-2-(2-propynyl)thio- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the modulation of enzyme activities.
Mechanism of Action
The mechanism of action of Butyramide, 2-ethyl-2-(2-propynyl)thio- involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes such as histone deacetylases, influencing their activity.
Pathways Involved: The compound can modulate signaling pathways related to cell proliferation and apoptosis, making it a potential candidate for cancer therapy.
Comparison with Similar Compounds
Similar Compounds
Butyramide: The parent compound, with a simpler structure and different chemical properties.
Isobutyramide: A structural isomer with distinct physical and chemical characteristics.
Thiobutyramide: A sulfur-containing analog with different reactivity.
Uniqueness
Butyramide, 2-ethyl-2-(2-propynyl)thio- is unique due to the presence of both ethyl and propynylthio groups, which confer specific chemical reactivity and potential biological activities not found in its simpler analogs .
Properties
CAS No. |
64037-68-9 |
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Molecular Formula |
C9H15NOS |
Molecular Weight |
185.29 g/mol |
IUPAC Name |
2-ethyl-2-prop-2-ynylsulfanylbutanamide |
InChI |
InChI=1S/C9H15NOS/c1-4-7-12-9(5-2,6-3)8(10)11/h1H,5-7H2,2-3H3,(H2,10,11) |
InChI Key |
IRLPIORIFSVWIM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(C(=O)N)SCC#C |
Origin of Product |
United States |
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